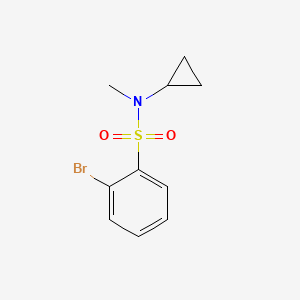![molecular formula C11H12OS B8654629 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one CAS No. 55047-64-8](/img/structure/B8654629.png)
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a thiophenyl group attached to a butenone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one typically involves the reaction of 4-methylthiophenol with an appropriate butenone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
4’-Methylthioacetophenone: Shares a similar thiophenyl group but differs in the position of the functional groups.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring, making it structurally distinct but functionally related
Eigenschaften
CAS-Nummer |
55047-64-8 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
4-(4-methylsulfanylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12OS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3 |
InChI-Schlüssel |
WPEICAJTXGCMOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


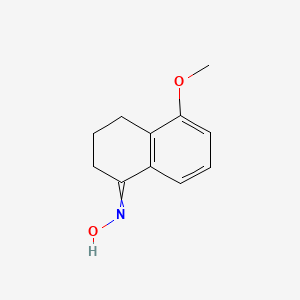
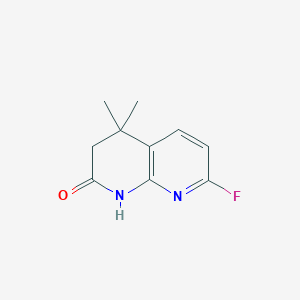
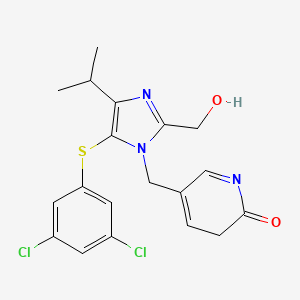
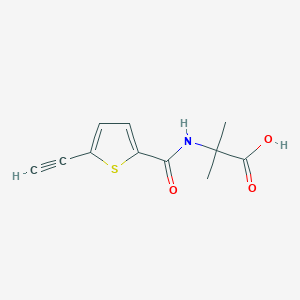
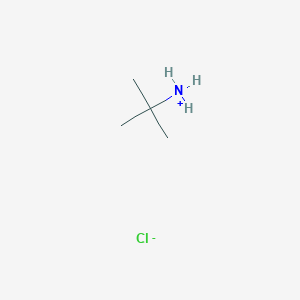
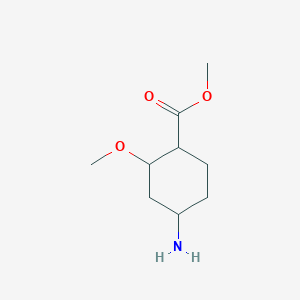
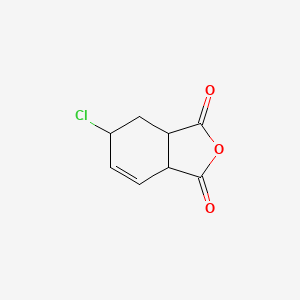
![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
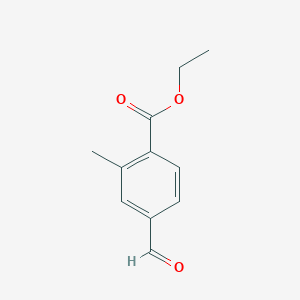
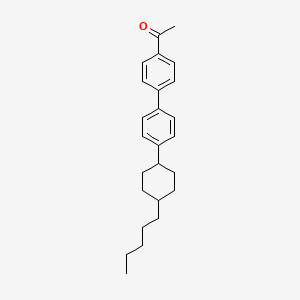
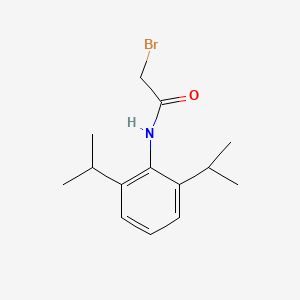
![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)
